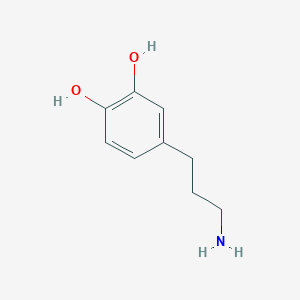

4-(3-Aminopropyl)benzene-1,2-diol

Description

Contextualizing 4-(3-Aminopropyl)benzene-1,2-diol within the Catecholamine Family in Advanced Chemical Research

Catecholamines are a class of organic compounds defined by a catechol nucleus and an amine side chain. wikipedia.org This family includes crucial endogenous neurotransmitters such as dopamine (B1211576), norepinephrine, and epinephrine. nih.govnih.gov 4-(3-Aminopropyl)benzene-1,2-diol fits squarely into this family, sharing the core 3,4-dihydroxyphenyl structure. nih.gov The interest in catecholamines and their derivatives extends across chemical, biological, and material sciences due to their inherent chemical reactivity, metal-chelating abilities, redox activity, and high adhesive capacities. nih.gov

The defining characteristics of 4-(3-Aminopropyl)benzene-1,2-diol arise from its specific molecular architecture in comparison to its more famous relatives. While dopamine has a 2-aminoethyl side chain, 4-(3-aminopropyl)benzene-1,2-diol possesses a 3-aminopropyl chain. nih.govwikipedia.org This extension in the alkyl chain, a seemingly minor modification, has profound implications for its chemical behavior, particularly its intermolecular assembly and polymerization kinetics, making it a subject of advanced research. acs.orgnih.gov

Table 2: Comparison with Key Endogenous Catecholamines This table provides a comparative view of 4-(3-Aminopropyl)benzene-1,2-diol and dopamine.

| Feature | 4-(3-Aminopropyl)benzene-1,2-diol | Dopamine |

| IUPAC Name | 4-(3-aminopropyl)benzene-1,2-diol | 4-(2-Aminoethyl)benzene-1,2-diol wikipedia.org |

| Molecular Formula | C₉H₁₃NO₂ nih.gov | C₈H₁₁NO₂ wikipedia.org |

| Side Chain | 3-aminopropyl | 2-aminoethyl |

| Key Research Application | Advanced surface coating reagent acs.orgnih.gov | Neurotransmitter model, polymer precursor wikipedia.orgresearchgate.net |

Evolution of Research Focus: From Dopamine Analogs to Tailored Catecholamine Derivatives

The field of catecholamine research has historically been anchored by studies of naturally occurring compounds like dopamine. acs.orgnih.gov Dopamine's ability to polymerize into polydopamine (PDA), a material that can form a thin, adherent film on nearly any surface, has inspired a vast amount of research. researchgate.net However, the limitations of dopamine, such as slow coating formation, have driven scientists to design and synthesize novel derivatives. acs.orgnih.gov

The research focus has thus evolved from studying simple dopamine analogs to creating tailored catecholamine derivatives with optimized properties. 4-(3-Aminopropyl)benzene-1,2-diol exemplifies this shift. Studies directly comparing it with dopamine have shown that the insertion of a single carbon into the aliphatic side chain significantly accelerates intermolecular assembly and surface coating. acs.orgnih.gov This finding demonstrates a successful strategy in molecular design: making subtle structural changes to a known scaffold to achieve enhanced functionality. This approach allows for the development of new materials with improved performance for specific applications, such as creating more efficient biocompatible coatings. acs.orgnih.gov

Fundamental Significance of Catechol and Amine Functionalities in Advanced Molecular Design

The power of 4-(3-Aminopropyl)benzene-1,2-diol and other catecholamines in molecular design stems from the synergistic interplay of their catechol and amine functionalities. researchgate.net These two groups are fundamental to the unique properties of the entire class of molecules.

The catechol group is crucial for several key functions:

Adhesion: The hydroxyl groups can form strong hydrogen bonds and coordinate with metal ions, enabling strong adhesion to a wide variety of organic and inorganic surfaces. researchgate.netmdpi.com This property is inspired by the adhesive proteins of marine mussels, which are rich in DOPA (3,4-dihydroxyphenylalanine). researchgate.net

Redox Activity: Catechols can be easily oxidized to form highly reactive ortho-quinones. mdpi.com This redox chemistry is the first step in the polymerization process that forms adhesive and protective coatings. researchgate.net

Crosslinking: The resulting quinones are electrophilic and can react with various nucleophiles, leading to the formation of a crosslinked polymer network. mdpi.comnih.gov

The amine functionality plays an equally vital role:

Nucleophilic Reactions: The primary amine group is a potent nucleophile that can react with the oxidized quinone intermediates. mdpi.com This reaction can occur via Michael-type addition or the formation of a Schiff base, contributing to the crosslinking and polymerization of the material. researchgate.netnih.gov

Modulating Reactivity: The presence and position of the amine group can influence the rate and pathway of polymerization. acs.orgnih.gov In the case of 4-(3-Aminopropyl)benzene-1,2-diol, the longer propyl chain, compared to dopamine's ethyl chain, alters the intramolecular and intermolecular interactions that govern the assembly process. acs.org

The combination of a catechol and an amine within the same molecule, as seen in 4-(3-Aminopropyl)benzene-1,2-diol, provides a powerful toolkit for chemists and material scientists. researchgate.net The complex reaction pathways involving these groups allow for the creation of versatile biopolymers and functional coatings. researchgate.netresearchgate.netwur.nl By understanding and manipulating these functionalities, researchers can design new materials with precisely controlled properties.

Table of Mentioned Chemical Compounds

| Common Name/Abbreviation | IUPAC Name |

| 4-(3-Aminopropyl)benzene-1,2-diol | 4-(3-aminopropyl)benzene-1,2-diol |

| Dopamine (DA) | 4-(2-Aminoethyl)benzene-1,2-diol |

| Norepinephrine | 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol |

| Epinephrine | 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |

| DOPA | (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid |

| 4-Methylcatechol | 4-Methylbenzene-1,2-diol |

| Propylamine | Propan-1-amine |

| n-Butylamine | Butan-1-amine |

| Hexamethylenediamine (HMDA) | Hexane-1,6-diamine |

| L-Tyrosine | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |

| L-Phenylalanine | (2S)-2-amino-3-phenylpropanoic acid |

| Levodopa (L-DOPA) | (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid |

| Carbidopa | (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid |

| Apomorphine | (6aR)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-10,11-diol |

| Ecopipam | (8R)-8-[(2R,3R,4S,5R)-3,4,5-trihydroxy-6-propyltetrahydropyran-2-yl]oxy-2,3,4,5-tetrahydro-1H-3-benzazepine-7-ol |

| SCH 23390 | (3R)-7-chloro-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-8-ol |

Properties

IUPAC Name |

4-(3-aminopropyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,11-12H,1-2,5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMNLLVJYLMTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCN)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating Chemical Reactivity and Reaction Mechanisms of 4 3 Aminopropyl Benzene 1,2 Diol

Oxidative Transformation Pathways of Catechol Moieties

The oxidation of the catechol group in 4-(3-aminopropyl)benzene-1,2-diol is a central aspect of its reactivity. This transformation converts the electron-rich diol into a highly electrophilic o-quinone, which serves as a key intermediate for subsequent reactions. This oxidation can be initiated through electrochemical methods, auto-oxidation, or by the action of specific enzymatic or chemical oxidants. nih.govnih.govacs.org

The electrochemical oxidation of catechols, including derivatives like 4-(3-aminopropyl)benzene-1,2-diol, is a well-studied process that proceeds via a two-electron, two-proton transfer to yield the corresponding o-quinone. researchgate.netacs.orgacs.org This reaction can be monitored and characterized using techniques such as cyclic voltammetry. rsc.orgias.ac.inresearchgate.net The general mechanism involves the initial oxidation of the catechol at the electrode surface to form the o-quinone.

The stability and subsequent reactivity of the electrochemically generated o-quinone are highly dependent on factors like the solution's pH and the presence of nucleophiles. ias.ac.in In the absence of other reactive species, the o-quinone can be reduced back to the catechol in a quasi-reversible process. However, the high electrophilicity of the o-quinone makes it susceptible to attack by nucleophiles. This can lead to more complex reaction schemes, often described by an ECE (Electrochemical-Chemical-Electrochemical) mechanism, where the initial electrochemical oxidation (E) is followed by a chemical reaction (C), and the product of this chemical step may then undergo further electrochemical oxidation (E). rsc.org

For 4-(3-aminopropyl)benzene-1,2-diol, the primary amine on the propyl side chain can act as an intramolecular nucleophile, leading to cyclization reactions following the initial electrochemical oxidation. acs.orgnih.gov

Table 1: Key Aspects of Electrochemical Oxidation of Catechols

| Feature | Description | Relevant Findings |

| Mechanism | Involves a two-electron, two-proton transfer. | The oxidation of catechol to o-benzoquinone is a fundamental electrochemical process. researchgate.netacs.org |

| Intermediate | The primary product is a highly reactive o-quinone. acs.org | The transient o-quinone intermediate can be identified using fast-sweep electrochemical techniques. acs.org |

| Reaction Pathway | Often follows an ECE (Electrochemical-Chemical-Electrochemical) pathway in the presence of nucleophiles. rsc.org | The electrogenerated o-quinone can participate in subsequent Michael addition reactions. rsc.orgresearchgate.net |

| Influencing Factors | pH, solvent, and the presence of nucleophiles significantly affect the reaction pathway and product distribution. ias.ac.in | The rate of follow-up chemical reactions is highly pH-dependent. ias.ac.in |

Auto-oxidation:

Catecholamines, including 4-(3-aminopropyl)benzene-1,2-diol, are susceptible to auto-oxidation, a spontaneous oxidation process that occurs in the presence of oxygen, particularly at neutral or alkaline pH. nih.govfrontiersin.org This non-enzymatic process is initiated by the reaction of the catechol with molecular oxygen, leading to the formation of a semiquinone radical and a superoxide (B77818) radical. acs.orgunipd.it The semiquinone can be further oxidized to the o-quinone. The rate of auto-oxidation is significantly influenced by pH; it is slow at acidic pH but accelerates as the pH increases. frontiersin.orgnih.gov This is because deprotonation of the hydroxyl groups makes the catechol more susceptible to oxidation. researchgate.net The generated o-quinone is a pivotal intermediate that can undergo further reactions, including polymerization or intramolecular cyclization. nih.govfrontiersin.org

Enzymatic Oxidation:

Enzymes, particularly tyrosinase and other polyphenol oxidases, can efficiently catalyze the oxidation of catechols to o-quinones. researchgate.netnih.govunina.it Tyrosinase is a copper-containing enzyme with two main catalytic activities: the hydroxylation of monophenols to catechols (monophenolase activity) and the oxidation of catechols to o-quinones (catecholase or diphenolase activity). nih.govresearchgate.net For 4-(3-aminopropyl)benzene-1,2-diol, the catecholase activity is relevant. The enzyme's active site, containing a bicopper center, binds the catechol and facilitates the two-electron oxidation to the corresponding o-quinone, with the concomitant reduction of molecular oxygen to water. unina.itnih.gov This enzymatic process is significantly more rapid and specific than auto-oxidation. The resulting o-quinone can then participate in the subsequent reactions described below. nih.gov

Chemical oxidants can be used to control the oxidation of 4-(3-aminopropyl)benzene-1,2-diol, with the choice of oxidant influencing the reaction rate and the nature of the final products. nih.gov Sodium periodate (B1199274) (NaIO₄) is a particularly relevant oxidant for catechols because it specifically cleaves vicinal diols. chemedx.orgwikipedia.orgchemistrysteps.com

The reaction of a catechol with sodium periodate does not stop at the o-quinone stage. Instead, the periodate cleaves the carbon-carbon bond between the two hydroxyl-bearing carbons of the aromatic ring. youtube.comresearchgate.net This oxidative cleavage results in the formation of a highly reactive dialdehyde (B1249045). wikipedia.org The mechanism involves the formation of a cyclic periodate ester intermediate, which then decomposes to yield the final aldehyde products. chemistrysteps.com

The rate and outcome of the periodate oxidation can be controlled by several factors:

Stoichiometry: The molar ratio of periodate to catechol is crucial. A periodate-to-catechol molar ratio of 0.5 to 1 has been shown to be effective for cross-linking reactions. nih.govacs.org

pH: The rate of periodate-mediated cross-linking has been observed to increase with increasing pH. nih.govacs.org

Solvent: Sodium periodate is typically used in aqueous or aqueous-organic solvent mixtures. rsc.orgnih.gov

The dialdehyde product resulting from periodate oxidation is a versatile intermediate that can readily react with nucleophiles, such as the primary amine of another 4-(3-aminopropyl)benzene-1,2-diol molecule or other added nucleophiles.

Interplay between Catechol Oxidation and Amine Reactivity in Polymerization

The polymerization of 4-(3-aminopropyl)benzene-1,2-diol is a multifaceted process that begins with the oxidation of the catechol group to a highly reactive o-quinone. nih.gov This oxidation can be initiated by atmospheric oxygen, especially under alkaline conditions, or accelerated by oxidizing agents like sodium periodate. nih.govnih.gov The resulting quinone is a key intermediate that can engage in several reaction pathways, including coupling with other catechol molecules or reacting with nucleophilic amines. nih.gov The primary amine on the propyl side chain of another monomer can attack the quinone via Michael-type addition or Schiff base formation, leading to the creation of catechol-amine adducts. nih.gov These initial adducts are often unstable and can react further with other quinones, amines, or intermediates, leading to the formation of higher molecular weight oligomers and eventually insoluble polymeric structures. nih.gov

A key structural feature of 4-(3-aminopropyl)benzene-1,2-diol is the additional carbon in its aliphatic chain compared to the well-studied dopamine (B1211576). This seemingly minor difference significantly impacts its reactivity, leading to a notably accelerated rate of intermolecular assembly and surface coating. nih.gov

A pivotal aspect of the reactivity of catecholamines is the potential for intramolecular cyclization following the initial oxidation step. In the case of dopamine, this involves the amine group attacking the quinone of the same molecule to form a cyclic intermediate. However, the longer propyl chain in 4-(3-aminopropyl)benzene-1,2-diol influences this process. While the fundamental principle of catechol oxidation followed by amine-based reactions remains, the propensity for intramolecular versus intermolecular reactions is altered. nih.gov

The initial oxidation of the catechol to an o-quinone creates an electrophilic center. The nucleophilic primary amine can then react.

Intramolecular Cyclization: The amine group of the same molecule can attack the quinone. This is a key step in the formation of melanin-like polymers from dopamine. The likelihood of this reaction depends on the stereochemical favorability of forming the ring structure.

Intermolecular Reactions: The amine group of one molecule can react with the quinone of another molecule. This leads to the formation of dimers and larger oligomers, which is the basis of polymerization. nih.gov

Research comparing 4-(3-aminopropyl)benzene-1,2-diol to dopamine has shown that the single carbon insertion in the aliphatic chain leads to a significantly faster intermolecular assembly. nih.gov This suggests that while intramolecular events may occur, intermolecular crosslinking is a dominant and accelerated pathway for this specific molecule, driving its rapid polymerization. nih.gov The complex reaction mixture can quickly yield a multitude of products, with studies on model systems (4-methyl catechol and propylamine) showing over 60 products formed within minutes, primarily through aryloxyl-phenol coupling and Michael-type additions. nih.gov

The self-assembly and oligomerization of 4-(3-aminopropyl)benzene-1,2-diol are driven by the chemical transformations initiated by catechol oxidation. The process is not a simple linear polymerization but a complex network of reactions leading to diverse oligomeric structures. nih.gov The formation of these assemblies is a non-covalent process, guided by interactions such as hydrogen bonding, π-π stacking between the aromatic catechol rings, and electrostatic interactions. mdpi.com

The general mechanism can be outlined as follows:

Oxidation: The catechol group is oxidized to the corresponding o-quinone. nih.gov This is often the rate-determining step and is highly influenced by environmental factors like pH and the presence of oxidants. nih.gov

Nucleophilic Attack: The primary amine of a monomer attacks the electrophilic quinone of another, forming covalent C-N bonds via Michael addition. nih.gov

Aromatic Coupling: The oxidized quinone intermediates can also undergo coupling reactions with other catechol or quinone rings, forming C-C and C-O-C linkages, leading to polyhydroxylated biphenyl (B1667301) and terphenyl structures. nih.gov

Oligomer Growth: These initial dimers and trimers serve as building blocks for larger oligomers. The process continues as more monomers and small oligomers are added to the growing structure, eventually leading to the formation of nanoparticles and thin films. nih.govnih.gov

This catechol-driven self-assembly is a versatile technique for creating functional patterns and coatings. nih.gov The resulting oligomers and polymers incorporate a mix of covalent crosslinks and non-covalent interactions, which dictate the final material properties.

Kinetic studies reveal that the structure of 4-(3-aminopropyl)benzene-1,2-diol is optimized for rapid polymerization compared to similar catecholamines like dopamine. A study directly comparing the two showed that the insertion of a single carbon into the aliphatic side chain results in a "significantly accelerated intermolecular assembly and surface coating." nih.gov

The kinetics are heavily dependent on the initial oxidation of the catechol ring. nih.gov Studies on catechol autoxidation show that the reaction rate is proportional to the concentration of dissolved oxygen and increases significantly with pH. nih.gov For instance, the half-life of catechol in an aerated buffer was found to be 24 hours at pH 8.5, while at pH 7.0, only 20% disappeared over 10 days. nih.gov The use of a chemical oxidant like sodium periodate (NaIO₄) can dramatically speed up this initial step, leading to the rapid formation of the reactive o-quinone and subsequent polymerization. nih.gov

The kinetics of such reactions can be described using models like the Langmuir-Hinshelwood mechanism when considering reactions at interfaces, which accounts for reaction rates, half-lives, and uptake coefficients under varying conditions. nih.gov The accelerated assembly of 4-(3-aminopropyl)benzene-1,2-diol makes it a more efficient reagent for applications requiring rapid surface modification and coating formation. nih.gov

Influence of Environmental Factors on Reactivity (e.g., pH, solvent, ionic strength)

The reactivity of 4-(3-aminopropyl)benzene-1,2-diol is highly sensitive to environmental conditions, which can be manipulated to control the rate and outcome of its polymerization.

pH: The pH of the aqueous solution is a critical factor. Alkaline conditions (typically pH > 7.5) are known to significantly accelerate the autoxidation of catechols. nih.govresearchgate.net This is because the deprotonation of the catechol hydroxyl groups to form the more easily oxidized catecholate anion is favored at higher pH. nih.gov Studies have shown that the rate of catechol autoxidation is directly proportional to the pH. nih.gov The protonation state of the primary amine group is also pH-dependent. At acidic to neutral pH, the amine is protonated (-NH₃⁺), which can influence electrostatic interactions and may reduce its nucleophilicity. At higher pH, the amine is deprotonated (-NH₂), making it a more potent nucleophile for attacking the o-quinone. researchgate.net This dual effect makes pH a powerful tool for tuning the polymerization kinetics.

Solvent: The choice of solvent can influence reaction pathways. While much of the research is conducted in aqueous buffers to mimic biological conditions, the principles of self-assembly can be applied in other solvents. The solubility of reactants and intermediates, as well as the solvent's ability to mediate non-covalent interactions like hydrogen bonding and π-π stacking, will affect the final structure of the assembled polymer. mdpi.com

Ionic Strength: The ionic strength of the medium, controlled by the salt concentration, can affect reaction rates and adhesion. Cations in solution can interact with the negatively charged catecholate and help displace hydration layers from surfaces, which is a synergistic effect observed in mussel adhesion. researchgate.netmdpi.com Changes in ionic strength can alter the conformation of the growing polymer chains and the stability of the colloidal polymer particles formed during the reaction.

The table below summarizes the influence of these key environmental factors on the reactivity of catecholamines like 4-(3-aminopropyl)benzene-1,2-diol.

| Environmental Factor | Effect on Reactivity | Underlying Mechanism |

|---|---|---|

| pH | Increased reaction rate at higher pH. | Facilitates deprotonation of catechol to the more readily oxidized catecholate anion. nih.gov Increases nucleophilicity of the primary amine group. researchgate.net |

| Solvent | Affects reaction pathways and self-assembly structures. | Influences solubility of reactants/intermediates and mediates non-covalent interactions (e.g., hydrogen bonds, π-π stacking). mdpi.com |

| Ionic Strength | Can modulate reaction rates and surface interactions. | Affects electrostatic interactions and the stability of charged intermediates and polymer aggregates. Cations can mediate surface binding. researchgate.netmdpi.com |

| Oxidizing Agents (e.g., O₂, NaIO₄) | Accelerates the initial and rate-limiting step of polymerization. | Promotes the rapid oxidation of catechol to the highly reactive o-quinone intermediate. nih.govnih.gov |

Theoretical and Computational Investigations of 4 3 Aminopropyl Benzene 1,2 Diol Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics and reactivity of 4-(3-aminopropyl)benzene-1,2-diol. These methods offer a detailed view of the molecule's structure and electronic distribution.

Density Functional Theory (DFT) Studies of Optimized Structures and Electronic Orbitals (HOMO/LUMO)

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.comnih.gov The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. irjweb.comgrowingscience.com A smaller gap generally indicates higher reactivity. growingscience.com In molecules with distinct electron-donating and accepting regions, the HOMO is often localized on the donor portion and the LUMO on the acceptor portion. rsc.org

Table 1: Representative DFT-Calculated Properties

| Property | Description | Significance |

| Optimized Geometry | The most stable 3D arrangement of atoms. | Determines the molecule's shape and steric properties. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the molecule's chemical reactivity and stability. growingscience.com |

This table is for illustrative purposes. Specific values would be obtained from detailed DFT calculations.

Characterization of Potential Energy Surfaces for Reaction Pathways

The potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. wayne.edu By mapping the PES, chemists can identify stable structures (minima), transition states (saddle points), and the pathways that connect them, which represent chemical reactions. wayne.eduresearchgate.net For 4-(3-aminopropyl)benzene-1,2-diol, QM calculations are used to explore the PES for various reaction pathways, such as oxidation of the catechol ring or reactions involving the amine group. This allows for the determination of activation energies—the energy barriers that must be overcome for a reaction to occur—and reaction energies, which indicate whether a reaction is energetically favorable. wayne.eduresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While QM methods are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govmdpi.com For 4-(3-aminopropyl)benzene-1,2-diol, MD simulations can reveal how the flexible aminopropyl chain moves and folds, and how the entire molecule interacts with its environment, such as with solvent molecules or other solutes. mdpi.comrsc.orgresearchgate.net These simulations are crucial for understanding the molecule's conformational landscape and the dynamic nature of its intermolecular interactions. nih.govopenreview.net

Computational Modeling of Catechol-Amine Molecular Interactions

The presence of both a catechol group and an amine group within the same molecule gives rise to a rich variety of intramolecular and intermolecular interactions. Computational models are essential for dissecting these complex interactions. rsc.orgarxiv.orgwikipedia.org

Analysis of Covalent Bonding Mechanisms

Computational studies can elucidate the mechanisms of covalent bond formation involving the catechol and amine functionalities. For instance, the catechol moiety can be oxidized to a reactive quinone, which can then undergo reactions with nucleophiles, including the amine group of another molecule or even intramolecularly under certain conditions. nih.gov Quantum mechanical calculations can model the electronic rearrangements that occur during these processes, providing a step-by-step understanding of the reaction mechanism. rsc.org

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, Cation-π)

Non-covalent interactions are critical in determining the structure and function of many chemical and biological systems. researchgate.netnih.gov For 4-(3-aminopropyl)benzene-1,2-diol, several types of non-covalent interactions are significant:

Hydrogen Bonding: The hydroxyl groups of the catechol ring and the amine group can act as both hydrogen bond donors and acceptors. rsc.orgnih.gov An intramolecular hydrogen bond can form between the two hydroxyl groups of the catechol. rsc.org Intermolecularly, these groups can form hydrogen bonds with solvent molecules or other molecules of 4-(3-aminopropyl)benzene-1,2-diol. rsc.orgarxiv.org

π-π Stacking: The electron-rich aromatic ring of the catechol can interact with other aromatic rings through π-π stacking. arxiv.orgnih.govmdpi.com These interactions can occur in a face-to-face or a parallel-displaced arrangement and contribute to the self-assembly of these molecules. nih.gov

Cation-π Interactions: The aromatic ring of the catechol possesses a region of negative electrostatic potential on its face, which can attract cations. wikipedia.orgnih.govresearchgate.net If the amine group becomes protonated (forming a cation), it can engage in a favorable cation-π interaction with the aromatic ring of another molecule. wikipedia.orgnih.govproteopedia.org These interactions are known to be significant in biological systems and can contribute substantially to binding energies. nih.govresearchgate.net

Table 2: Key Non-Covalent Interactions in 4-(3-Aminopropyl)benzene-1,2-diol Systems

| Interaction Type | Participating Groups | Description |

| Hydrogen Bonding | Catechol -OH, Amine -NH2 | Electrostatic attraction between a hydrogen atom and an electronegative atom. arxiv.org |

| π-π Stacking | Catechol Aromatic Ring | Attractive interaction between two aromatic rings. nih.govnih.gov |

| Cation-π Interaction | Protonated Amine, Catechol Ring | Electrostatic attraction between a cation and the face of a π-system. wikipedia.orgnih.govresearchgate.net |

In Silico Approaches for Predicting Reaction Products and Pathways

Computational chemistry provides a powerful lens for predicting the reactivity and transformation of complex molecules, and in the case of 4-(3-aminopropyl)benzene-1,2-diol, these methods are invaluable for elucidating its reaction pathways. While specific computational studies on 4-(3-aminopropyl)benzene-1,2-diol are not extensively documented in public literature, a significant body of research on its close structural analog, dopamine (B1211576), offers a robust framework for understanding its behavior. The primary reaction pathways of interest for both molecules are oxidation and subsequent polymerization, which are critical for their applications in surface coatings and material science. nih.gov

In silico approaches for predicting the reaction products and pathways of catecholamines like 4-(3-aminopropyl)benzene-1,2-diol and dopamine typically involve quantum mechanical calculations, such as Density Functional Theory (DFT). These methods allow for the detailed study of molecular structures, reaction intermediates, transition states, and the associated energy landscapes.

The initial and most crucial step in the reaction of 4-(3-aminopropyl)benzene-1,2-diol is the oxidation of its catechol moiety. This process can be initiated by dissolved oxygen, particularly at alkaline pH, or through electrochemical means. nih.gov The oxidation results in the formation of a highly reactive o-quinone derivative.

Following the initial oxidation, the molecule can undergo an intramolecular cyclization reaction. This is a key step that leads to the formation of indole-like structures. For dopamine, this process results in the formation of 5,6-dihydroxyindole. researchgate.net Given the structural similarity, 4-(3-aminopropyl)benzene-1,2-diol is predicted to follow an analogous pathway.

The subsequent steps involve further oxidation of the dihydroxyindole-like intermediates to their corresponding quinones. These reactive quinone species are the building blocks for polymerization. nih.gov The polymerization can proceed through various covalent coupling reactions, leading to the formation of a complex, polymeric material. The exact structure of the final polymer is a subject of ongoing research, with computational models suggesting a network of covalently bonded and self-assembled subunits. nih.govresearchgate.net

The table below outlines the predicted reaction pathway for 4-(3-aminopropyl)benzene-1,2-diol, drawing parallels from the well-studied mechanisms of dopamine.

Predicted Reaction Pathway of 4-(3-Aminopropyl)benzene-1,2-diol

| Step | Reactant(s) | Predicted Intermediate/Product | Computational Method of Prediction |

|---|---|---|---|

| 1 | 4-(3-Aminopropyl)benzene-1,2-diol + Oxidizing Agent | 4-(3-Aminopropyl)benzo-1,2-quinone | Density Functional Theory (DFT) |

| 2 | 4-(3-Aminopropyl)benzo-1,2-quinone | Leucodopaminechrome analog | Quantum Mechanics/Molecular Mechanics (QM/MM) |

| 3 | Leucodopaminechrome analog | 5,6-Dihydroxy-2,3-dihydro-1H-indole-6-propanamine | Density Functional Theory (DFT) |

| 4 | 5,6-Dihydroxy-2,3-dihydro-1H-indole-6-propanamine + Oxidizing Agent | Indole-5,6-quinone analog | Time-Dependent Density Functional Theory (TD-DFT) |

In silico studies have also been employed to investigate the interaction of these molecules with various surfaces and biomolecules. For instance, molecular docking and molecular dynamics simulations can predict the binding affinity and interaction modes of 4-(3-aminopropyl)benzene-1,2-diol with different substrates, which is crucial for its application in creating functional coatings. acs.org These computational tools provide insights into the non-covalent interactions, such as hydrogen bonding and π-π stacking, that play a significant role in the adhesion and self-assembly of the resulting polymer. researchgate.net

Furthermore, computational models can be used to predict the spectroscopic properties, such as the UV-vis spectra, of the reaction intermediates. acs.org This allows for the validation of theoretical predictions against experimental observations, providing a more complete picture of the reaction mechanism.

Advanced Analytical Characterization Methodologies for 4 3 Aminopropyl Benzene 1,2 Diol Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are indispensable for probing the molecular structure and observing the dynamic chemical changes of 4-(3-aminopropyl)benzene-1,2-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Liquid and Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy, in both its liquid and solid-state forms, provides unparalleled insight into the atomic-level structure of 4-(3-aminopropyl)benzene-1,2-diol and its polymeric forms, such as polydopamine (PDA).

Liquid-State NMR: In solution, ¹H NMR spectroscopy can be used to confirm the structure of the monomer and to follow the initial stages of polymerization. For instance, in the photorelease of dopamine (B1211576) from a caged complex, ¹H NMR in D₂O shows the disappearance of signals corresponding to the coordinated amine group and the appearance of signals for the free methylene (B1212753) groups of the dopamine, confirming its successful release. columbia.edu

Solid-State NMR (ss-NMR): For insoluble materials like polydopamine, ss-NMR is essential for structural characterization. rsc.org ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is particularly informative. The spectrum of PDA typically shows characteristic peaks for the ethylamine (B1201723) aliphatic carbons around 34 and 42 ppm, aromatic catechol carbons at approximately 121 and 129 ppm, and the catechol -COH carbons at 143 ppm. researchgate.net A peak around 171 ppm is indicative of carbonyl groups. researchgate.net The presence of small shoulders on these peaks can suggest the formation of cyclized indole (B1671886) or indoline (B122111) units during polymerization. researchgate.net

Advanced ss-NMR techniques, such as ²H solid-echo and ¹H fast-MAS experiments on deuterated PDA samples, have provided deeper insights. rsc.org These studies have revealed that a significant portion of the phenyl rings in PDA remain protonated and are largely rigid, likely due to π–π stacking. rsc.org This evidence supports specific models of monomer coupling and oligomer aggregation. rsc.org Furthermore, these techniques have shown that water molecules are present within the PDA structure and undergo slow diffusion. rsc.org

Interactive Data Table: Characteristic Solid-State ¹³C NMR Chemical Shifts for Polydopamine

| Functional Group | Chemical Shift (ppm) | Reference |

| Aliphatic Carbons (Ethylamine) | 34, 42 | researchgate.net |

| Aromatic Carbons (Catechol) | 121, 129 | researchgate.net |

| -COH (Catechol) | 143 | researchgate.net |

| Carbonyl | 171 | researchgate.net |

UV-Visible Spectroscopy for Monitoring Oxidation and Cyclization

UV-Visible (UV-Vis) spectroscopy is a powerful tool for real-time monitoring of the chemical transformations of 4-(3-aminopropyl)benzene-1,2-diol, particularly its oxidation and subsequent cyclization reactions. The aqueous solution of dopamine, a closely related compound, exhibits characteristic absorption peaks at approximately 218 nm and 280 nm at neutral pH. nih.gov

During oxidation, significant changes in the UV-Vis spectrum are observed. As the catechol moiety is oxidized to a quinone, the peak at 280 nm, which is characteristic of the unreacted catechol, disappears. researchgate.net The formation of new species is indicated by the appearance of new absorption bands. For example, in the presence of an oxidant, the initial peak at 280 nm diminishes, and new peaks may emerge at different wavelengths, reflecting the formation of intermediates like o-quinones. researchgate.net

The pH of the solution plays a critical role in the oxidation process and is reflected in the UV-Vis spectra. At alkaline pH values (above 10), a visible absorption band can develop around 440 nm, and the peak at 280 nm may red-shift. nih.gov Monitoring these spectral changes over time allows for the study of the kinetics of oxidation and cyclization. For instance, the gradual shift of an absorption peak can indicate the progression of the reaction from initial oxidation products to more complex, cyclized structures. researchgate.net The quantum yield of photoreactions involving dopamine analogs can also be determined by analyzing the changes in UV-Vis spectra upon irradiation. columbia.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides valuable information about the elemental composition and chemical states of the atoms on the surface of materials derived from 4-(3-aminopropyl)benzene-1,2-diol, such as polydopamine films. core.ac.ukresearchgate.net

XPS analysis of PDA films typically reveals the presence of carbon (C), nitrogen (N), and oxygen (O). core.ac.uk High-resolution XPS spectra of the C 1s, N 1s, and O 1s regions can be deconvoluted to identify different functional groups. researchgate.net For example, the C 1s spectrum can be fitted to reveal components corresponding to C-C/C-H bonds, C-N bonds, C-O bonds (from the catechol), and C=O bonds (from quinone structures). A π-π* satellite peak may also be observed, indicating the presence of an extended, delocalized electron system. researchgate.net

The N 1s spectrum is particularly useful for understanding the chemical environment of the amine group. It can be deconvoluted into components representing primary amines, secondary amines, and other nitrogen-containing functionalities that form during polymerization. researchgate.net Similarly, the O 1s spectrum provides information about the hydroxyl and carbonyl groups. researchgate.net

XPS is also employed to determine the thickness and homogeneity of PDA films. core.ac.uknih.gov By analyzing the attenuation of the substrate signal, the thickness of the PDA overlayer can be estimated. nih.gov Furthermore, XPS can be used to study the interaction of PDA films with other molecules, such as proteins, by observing changes in the elemental composition and the high-resolution spectra after exposure. core.ac.uk

Interactive Data Table: Typical Binding Energies in XPS Analysis of Polydopamine Films

| Element | Core Level | Functional Group | Approximate Binding Energy (eV) | Reference |

| Carbon | C 1s | C-C/C-H | 284.8 | researchgate.net |

| C-N | ~286 | researchgate.net | ||

| C-O | ~286.5 | researchgate.net | ||

| C=O | ~288 | researchgate.net | ||

| Nitrogen | N 1s | Primary/Secondary Amines | ~400 | researchgate.net |

| Oxygen | O 1s | C-O | ~532 | researchgate.net |

| C=O | ~533 | researchgate.net |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in 4-(3-aminopropyl)benzene-1,2-diol and its reaction products. nih.govnih.govnsf.gov The FT-IR spectrum of the parent compound and its derivatives provides a molecular fingerprint, allowing for the tracking of chemical changes during polymerization or other reactions.

The FT-IR spectrum of dopamine, a close analog, shows characteristic absorption bands. researchgate.net These include a broad band in the 3000-3400 cm⁻¹ region corresponding to the O-H stretching of the catechol and N-H stretching of the amine group. nih.gov Aromatic C=C stretching vibrations typically appear in the 1500-1600 cm⁻¹ range. researchgate.net The N-H bending vibration of the amine group can be observed around 1610-1632 cm⁻¹. researchgate.net The C-N stretching of the amine is often found near 1248-1279 cm⁻¹. researchgate.net

During the formation of polydopamine, changes in the FT-IR spectrum reflect the chemical transformations. The broadness of the O-H/N-H stretching band may increase due to hydrogen bonding in the polymer. The appearance of a peak around 1726 cm⁻¹ is indicative of the formation of carbonyl (C=O) groups from the oxidation of catechol to quinone. acs.org The persistence of bands related to the catechol and amine groups in the spectrum of polydopamine suggests that these functionalities are retained in the polymer structure. nih.gov

Mass Spectrometry for Molecular Weight and Oligomer Characterization (e.g., ESI/MALD-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of 4-(3-aminopropyl)benzene-1,2-diol and for characterizing the oligomeric species formed during its polymerization. nih.govresearchgate.net Different ionization methods and mass analyzers are employed depending on the volatility and molecular weight of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of 4-(3-aminopropyl)benzene-1,2-diol, GC-MS can be utilized. The compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer for ionization and mass analysis. The resulting mass spectrum provides the molecular weight and fragmentation pattern, which can be used for structural elucidation. The NIST Mass Spectrometry Data Center provides reference mass spectra for related compounds. nih.govnist.gov

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile molecules like catecholamines and their oligomers from solution. nih.govresearchgate.net ESI-MS can be coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures. This approach, often performed in tandem mass spectrometry (MS/MS) mode, allows for highly sensitive and specific quantification of catecholamines. nih.govresearchgate.netnih.gov Stable-isotope-labeled internal standards are often used to improve the accuracy of quantification. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization technique that is particularly useful for the analysis of high molecular weight species, such as the oligomers and polymers formed from 4-(3-aminopropyl)benzene-1,2-diol. In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. This allows for the determination of the molecular weight distribution of the oligomers.

Electrochemical Methods for Redox Behavior Analysis (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for studying the redox behavior of 4-(3-aminopropyl)benzene-1,2-diol. nih.govnih.gov The catechol moiety is electrochemically active and can undergo a reversible two-electron, two-proton oxidation to form the corresponding o-quinone.

A typical cyclic voltammogram of a catechol derivative in an aqueous solution shows an anodic peak corresponding to the oxidation of the catechol to the quinone and a cathodic peak corresponding to the reduction of the quinone back to the catechol. nih.govresearchgate.net The peak potentials and currents provide valuable information about the thermodynamics and kinetics of the redox process.

The redox potential of catechol-containing molecules can be influenced by their chemical environment. nih.govnih.gov For example, incorporating catechol moieties into a polymer micelle may not significantly change the redox potential compared to a small molecule analog like dopamine, but it can slow down the kinetics of the redox reaction. nih.gov

The pH of the solution has a strong influence on the electrochemical behavior of catechols, as the redox reaction involves the transfer of protons. researchgate.net The peak potentials typically shift with pH, and the stability of the resulting quinone can also be pH-dependent. In the presence of nucleophiles, such as amines, the electrochemically generated quinone can undergo follow-up chemical reactions, such as Michael addition. researchgate.net This can be observed in the cyclic voltammogram as the appearance of new redox peaks corresponding to the reaction products. researchgate.net

The scan rate in CV experiments can also provide insights into the reaction mechanism. For fast-scan cyclic voltammetry (FSCV), the ratio of the reduction peak current to the oxidation peak current can be dependent on the scan rate, suggesting that the electrochemically generated quinone may have a finite lifetime at the electrode surface. nih.gov

Interactive Data Table: Electrochemical Parameters for Dopamine (a related catecholamine) from Cyclic Voltammetry

| Parameter | Description | Typical Value (pH 7.0) | Reference |

| Epa | Anodic Peak Potential | ~0.5 V vs. Ag/AgCl | nih.gov |

| Epc | Cathodic Peak Potential | ~ -0.1 V vs. Ag/AgCl | nih.gov |

| ΔEp | Peak Separation (Epa - Epc) | Varies with kinetics | nih.gov |

| E½ | Formal Potential ((Epa + Epc)/2) | ~0.2 V vs. Ag/AgCl | nih.gov |

Quartz Crystal Microbalance (QCM) and Ellipsometry for Adsorption and Film Thickness Studies

Advanced analytical techniques such as Quartz Crystal Microbalance (QCM) and ellipsometry are indispensable for characterizing the interfacial behavior of molecules like 4-(3-aminopropyl)benzene-1,2-diol. These methods provide real-time, high-resolution data on adsorption processes and the formation of thin films, which are crucial for applications in surface modification, biosensors, and materials science. While direct research on 4-(3-aminopropyl)benzene-1,2-diol using these specific techniques is limited, extensive studies on analogous catecholamine compounds, particularly its polymer, polydopamine, offer significant insights into the expected methodologies and outcomes.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive, surface-based acoustic technique that measures changes in mass and viscoelastic properties at solid-liquid interfaces. frontiersin.org It operates by applying an AC voltage to a piezoelectric quartz crystal, causing it to oscillate at a specific resonant frequency. frontiersin.org When molecules adsorb onto the crystal's surface, the resonant frequency decreases. This change in frequency (Δf) is directly proportional to the adsorbed mass (including hydrodynamically coupled solvent), as described by the Sauerbrey equation for thin, rigid films. researchgate.net

Simultaneously, QCM-D measures the energy dissipation (ΔD) of the crystal's oscillation. researchgate.net The dissipation value provides qualitative information about the viscoelasticity or "softness" of the adsorbed layer. researchgate.net A rigid, compact film will have a low ΔD, whereas a soft, diffuse, or highly hydrated layer will exhibit a high ΔD. atascientific.com.au This dual-parameter measurement makes QCM-D a powerful tool for studying not just the amount of adsorbed material but also its structural and conformational properties in real-time. biolinscientific.comresearchgate.net

In the context of 4-(3-aminopropyl)benzene-1,2-diol, QCM-D can be used to:

Monitor Adsorption Kinetics: By introducing a solution of the compound into the QCM-D chamber, the rate of adsorption onto various sensor surfaces (e.g., gold, silica, titanium oxide) can be continuously monitored. researchgate.net

Characterize Polymerization and Film Formation: The catechol group of 4-(3-aminopropyl)benzene-1,2-diol is susceptible to oxidation and polymerization, similar to dopamine. QCM-D can track the entire process from initial monomer adsorption to the growth of a polymer film, revealing distinct phases in the adsorption and polymerization process. atascientific.com.au

Assess Film Properties: The frequency and dissipation data together reveal the nature of the resulting film. For instance, a steady decrease in frequency coupled with a low, stable dissipation would indicate the formation of a rigid, uniform polymer layer. Conversely, a large increase in dissipation would suggest a more flexible or highly solvated film structure. exlibrisgroup.com

Table 1: Representative QCM-D Data for Catecholamine Film Formation

This table illustrates the type of data obtained from a QCM-D experiment monitoring the formation of a polymer film from a catecholamine monomer on a sensor surface. The frequency shift indicates mass uptake, while the dissipation shift provides insight into the film's structural properties.

| Time (minutes) | Process Step | Frequency Shift (Δf, Hz) | Dissipation Shift (ΔD, x10⁻⁶) | Interpretation |

| 0-5 | Baseline (Buffer) | 0 | 0 | Stable baseline established. |

| 5-20 | Monomer Adsorption | -15 | 1.2 | Initial rapid adsorption of monomer to the surface, forming a thin layer. |

| 20-60 | Polymer Film Growth | -85 | 4.5 | Continued mass deposition as the monomer polymerizes, creating a thicker, viscoelastic film. |

| 60-70 | Rinsing (Buffer) | -80 | 4.0 | Removal of loosely bound material; a stable polymer film remains. |

Ellipsometry

Ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. qd-uki.co.ukresearchgate.nethoriba.com It works by measuring the change in the polarization state of light upon reflection from a sample surface. horiba.comasee.org Because it measures a ratio of polarization states, it is highly accurate and sensitive, capable of measuring films from a single angstrom to several microns in thickness. jawoollam.com

For research on 4-(3-aminopropyl)benzene-1,2-diol, spectroscopic ellipsometry, which measures properties over a range of wavelengths, would be particularly useful. It can be performed in situ to monitor film growth in real-time or ex situ to characterize a final, deposited film. qd-uki.co.ukresearchgate.net

Key applications for 4-(3-aminopropyl)benzene-1,2-diol research include:

Precise Film Thickness Measurement: Ellipsometry provides highly accurate measurements of the thickness of films formed by the polymerization of 4-(3-aminopropyl)benzene-1,2-diol. uakron.edu Studies on the related polydopamine have shown that film thickness can be controlled by factors like incubation time, with thickness plateauing after a certain period. uakron.edu

Determination of Optical Properties: The technique yields the film's refractive index (n) and extinction coefficient (k), which are related to the material's density and light-absorbing properties, respectively. rsc.org

Real-Time Growth Monitoring: In situ ellipsometry allows researchers to track the kinetics of film formation as it happens, providing data on growth rates under different conditions. researchgate.netyoutube.com

Table 2: Example Ellipsometry Data for Polydopamine Film Thickness

This table shows typical results from an ellipsometry study on polydopamine, a close analogue to the polymer of 4-(3-aminopropyl)benzene-1,2-diol, demonstrating the relationship between deposition time and resulting film thickness on a silicon substrate. uakron.edu

| Deposition Time (hours) | Average Film Thickness (nm) |

| 1 | 5.2 |

| 6 | 18.9 |

| 24 | 40.5 |

| 30 | 41.2 |

The combined use of QCM-D and ellipsometry offers a comprehensive characterization of the surface interactions and film-forming properties of 4-(3-aminopropyl)benzene-1,2-diol. While QCM-D provides data on the hydrated mass and viscoelasticity, ellipsometry gives the optical thickness and properties of the dry film. Together, they enable a detailed understanding of the formation, structure, and properties of thin films derived from this compound.

Applications of 4 3 Aminopropyl Benzene 1,2 Diol in Materials Science and Bio Inspired Engineering

Development of Universal Surface Coatings and Adhesives

Inspired by the adhesive properties of mussel foot proteins, researchers have investigated catechol-containing compounds for their ability to form versatile and robust coatings on a wide array of materials. 4-(3-Aminopropyl)benzene-1,2-diol has shown considerable promise in this area, offering improvements over the well-studied dopamine (B1211576).

Comparative Studies with Dopamine in Coating Efficiency and Rate

Recent research has directly compared the coating performance of 4-(3-Aminopropyl)benzene-1,2-diol with that of dopamine, a benchmark molecule for bio-inspired surface chemistry. nih.gov A key finding is that the insertion of a single carbon into the aliphatic chain of dopamine to create 4-(3-Aminopropyl)benzene-1,2-diol leads to a significantly accelerated intermolecular assembly and surface coating process. nih.gov This enhanced coating rate is a considerable advantage in various applications where rapid surface modification is desirable. nih.gov

Studies have shown that while both compounds can form coatings on diverse substrates, the kinetics of film formation are substantially faster with 4-(3-Aminopropyl)benzene-1,2-diol. nih.gov This is attributed to differences in the intramolecular cyclization and intermolecular assembly pathways during oxidative polymerization. nih.govacs.org The altered molecular structure of 4-(3-Aminopropyl)benzene-1,2-diol appears to favor a more efficient polymerization and deposition process. nih.gov

Table 1: Comparison of Coating Properties

| Property | 4-(3-Aminopropyl)benzene-1,2-diol | Dopamine |

|---|---|---|

| Coating Rate | Significantly accelerated nih.gov | Slower nih.gov |

| Mechanism | Accelerated intermolecular assembly nih.gov | Intramolecular cyclization and assembly nih.govacs.org |

| Versatility | Material-independent coating nih.govacs.org | Material-independent coating acs.org |

Tailoring Adhesion Properties through Structural Modification

The molecular structure of an adhesive molecule is critical in determining its bonding characteristics. The structure of 4-(3-Aminopropyl)benzene-1,2-diol, with its catechol moiety and flexible aminopropyl chain, offers opportunities for tailoring adhesion properties. The catechol group is well-established for its ability to form strong interactions with a variety of surfaces, including metals, oxides, and polymers, through coordination bonds, hydrogen bonds, and π-π stacking. acs.org

Modification of the aliphatic amine or the catechol group itself can further tune the adhesive strength and specificity. researchgate.net For instance, the primary amine group can serve as a reactive handle for further chemical modifications, allowing for the covalent attachment of other functional molecules to the coated surface. This adaptability is crucial for creating surfaces with specific biological or chemical functionalities. acs.org

Material-Independent Surface Functionalization Strategies

A significant advantage of using 4-(3-Aminopropyl)benzene-1,2-diol is its ability to functionalize virtually any material surface, a property it shares with dopamine. nih.govacs.org This material-independent nature circumvents the need for surface-specific chemistries, such as the use of organosilanes for oxide surfaces or alkanethiols for noble metals. acs.org

The oxidative polymerization of 4-(3-Aminopropyl)benzene-1,2-diol in a mild, aqueous solution leads to the deposition of a thin, adherent polymer film. nih.gov This film, analogous to polydopamine, presents a chemically reactive surface rich in catechol and amine groups. acs.org These functional groups can then be used for a variety of secondary reactions, enabling the immobilization of biomolecules, polymers, and nanoparticles to engineer the surface properties for specific applications. acs.org This two-step approach provides a versatile platform for creating complex, functional interfaces on a wide range of materials. acs.org

Bio-inspired Polymerization and Functional Material Synthesis

The ability of 4-(3-Aminopropyl)benzene-1,2-diol to undergo bio-inspired polymerization opens avenues for the creation of novel functional materials with tailored properties. This process mimics the natural formation of melanin (B1238610) and the adhesive plaques of mussels.

Formation of Polydopamine-Analogous Materials

Under oxidative conditions, typically in a slightly alkaline aqueous solution, 4-(3-Aminopropyl)benzene-1,2-diol self-polymerizes to form a material that is structurally and functionally analogous to polydopamine (PDA). nih.gov The polymerization is believed to proceed through the oxidation of the catechol group to a quinone, followed by intermolecular reactions involving both the catechol/quinone and the amine functionalities. acs.org

The resulting polymer, which can be referred to as poly(4-(3-aminopropyl)benzene-1,2-diol), forms as a dark-colored precipitate or a surface-adherent film. nih.gov Like PDA, this material possesses a complex, heterogeneous structure containing dihydroxyindole-like and open-chain monomer units. researchgate.net This polymer inherits the adhesive and reactive properties of its monomer, making it a valuable material for creating robust coatings and for the bulk synthesis of functional particles.

Integration into Hydrogels and Smart Polymer Systems

The unique chemistry of 4-(3-Aminopropyl)benzene-1,2-diol allows for its integration into advanced polymer networks, such as hydrogels and smart polymer systems. Hydrogels are highly hydrated, three-dimensional polymer networks that are of great interest for biomedical applications. nih.gov

The catechol and amine groups of 4-(3-Aminopropyl)benzene-1,2-diol can be utilized as crosslinking points or as functional moieties within a hydrogel structure. For instance, the catechol groups can form reversible crosslinks through coordination with metal ions or through covalent bonds under oxidative conditions. This allows for the development of self-healing or injectable hydrogels.

Furthermore, the integration of this compound can impart adhesive properties to the hydrogel, enabling it to strongly adhere to tissues or other material surfaces. This is particularly beneficial for applications in tissue engineering and drug delivery, where localized and stable positioning of the hydrogel is crucial. The ability to functionalize the hydrogel network via the reactive groups of the incorporated 4-(3-Aminopropyl)benzene-1,2-diol further expands its utility in creating "smart" systems that can respond to specific stimuli or actively interact with their biological environment.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-(3-Aminopropyl)benzene-1,2-diol |

| Dopamine |

| Polydopamine |

| 4-[3-Amino-2-(aminomethyl)propyl]benzene-1,2-diol |

| 3,4-dihydroxy-L-phenylalanine (L-DOPA) |

| 1,2,4,5-tetrazine |

| trans-cyclooctene |

| Alkaline phosphatase |

| Glucose oxidase |

| Horseradish peroxidase |

| cyclo[Arg-Gly-Asp-D-Phe-Lys] |

| Vancomycin |

| Levodopa |

| Norepinephrine |

| 3,4-dihydroxybenzaldehyde |

| 1,4-bis(3-aminopropyl)piperazine |

| Pyromellitic dianhydride |

| Ascorbic acid |

| 4,4′-diaminodicyclohexylmethane |

| Uric acid |

Design of Multifunctional Coatings

The unique chemical structure of 4-(3-aminopropyl)benzene-1,2-diol makes it a promising building block for the design of multifunctional coatings. Its catechol moiety allows for strong adhesion to a wide variety of substrates through covalent and non-covalent interactions, while the primary amine group provides a site for further chemical modification.

Research has demonstrated that 4-(3-aminopropyl)benzene-1,2-diol can serve as a material-independent surface-coating reagent. nih.gov A study comparing it to the well-known dopamine found that a single carbon insertion in the aliphatic chain of 4-(3-aminopropyl)benzene-1,2-diol leads to a significantly accelerated intermolecular assembly and surface coating. nih.govacs.org This rapid coating process is advantageous for applications where time is a critical factor, such as on biological surfaces or degradable alloys in aqueous solutions. acs.org

The versatility of 4-(3-aminopropyl)benzene-1,2-diol-based coatings is further enhanced by their ability to be conjugated with other molecules to impart specific functionalities. For instance, its conjugation with an anticoagulant polysaccharide has been shown to improve the coating rate while maintaining excellent antiplatelet performance on the coated surface. nih.govacs.org This highlights the potential of 4-(3-aminopropyl)benzene-1,2-diol in creating biocompatible and functional coatings for medical devices. The development of new coating materials with enhanced capabilities is crucial, especially when dealing with biologically active substrates that can be damaged by harsh oxidizing agents often used in other coating processes. acs.org

Table 1: Comparison of Coating Properties

| Feature | 4-(3-Aminopropyl)benzene-1,2-diol | Dopamine |

| Coating Rate | Accelerated nih.govacs.org | Slower |

| Mechanism | Catechol oxidation and intermolecular assembly nih.gov | Catechol oxidation and intramolecular cyclization nih.gov |

| Applications | Time-sensitive surfaces, functional coatings acs.org | Universal surface coating nih.gov |

Molecular Interactions in Biological and Biomimetic Contexts

Mechanisms of Interaction with Biomacromolecules (e.g., proteins, polysaccharides)

The interaction of 4-(3-aminopropyl)benzene-1,2-diol with biomacromolecules is a multifaceted process governed by the chemical reactivity of its catechol and amine functionalities. These interactions can be broadly categorized into the formation of strong, irreversible covalent bonds and weaker, reversible non-covalent associations.

A key feature of the catechol group in 4-(3-aminopropyl)benzene-1,2-diol is its susceptibility to oxidation, which transforms the relatively inert diol into a highly reactive ortho-quinone. This quinone is an electrophilic species that readily reacts with nucleophilic residues found in proteins. nih.gov The primary mechanism for this covalent modification is a Michael-type addition reaction. oup.com

The nucleophilic side chains of several amino acids are prime targets for this reaction. These include:

Thiols: The sulfhydryl group of cysteine residues is a particularly potent nucleophile and a primary target for covalent adduction by catechol quinones. nih.govnih.gov This reaction leads to the formation of stable thioether linkages. nih.gov

Amines: The primary amine of lysine (B10760008) residues and the N-terminal amine of a protein can also act as nucleophiles, attacking the quinone to form covalent bonds. oup.comnih.gov

Imidazoles: The imidazole (B134444) ring of histidine residues presents another nucleophilic site for covalent modification by the quinone form of the catechol. oup.comnih.gov

The reactivity of these amino acid residues towards quinones generally follows the order: Cysteine >> Histidine > Lysine. nih.gov The formation of these covalent adducts can significantly alter the structure and function of the target protein.

Table 1: Nucleophilic Amino Acid Residues Prone to Covalent Adduction by Oxidized Catechols

| Amino Acid | Nucleophilic Group | Type of Bond Formed |

|---|---|---|

| Cysteine | Thiol (-SH) | Thioether |

| Lysine | Epsilon-amino (-NH₂) | Amine |

| Histidine | Imidazole ring | Imine or other adducts |

| Arginine | Guanidinium group | Can react with some quinones |

Key non-covalent interactions include:

Hydrogen Bonding: The two hydroxyl groups of the catechol ring are excellent hydrogen bond donors and acceptors. youtube.com They can form hydrogen bonds with polar amino acid residues, peptide backbones, and polysaccharides.

π-Stacking: The aromatic catechol ring can participate in π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Cation-π Interactions: The electron-rich catechol ring can interact favorably with positively charged residues like lysine and arginine through cation-π interactions. proteopedia.org

Electrostatic Interactions/Salt Bridges: The aminopropyl side chain, which is protonated at physiological pH, can form electrostatic interactions or salt bridges with negatively charged amino acid residues like aspartate and glutamate. youtube.com

Hydrophobic Interactions: The benzene (B151609) ring of the catechol moiety can also engage in hydrophobic interactions with nonpolar residues in a protein's core. youtube.com

Table 2: Key Non-Covalent Interactions of 4-(3-Aminopropyl)benzene-1,2-diol

| Interaction Type | Involved Moiety of the Compound | Potential Interacting Partner in Biomacromolecules |

|---|---|---|

| Hydrogen Bonding | Catechol hydroxyl groups | Polar amino acid side chains, peptide backbone |

| π-Stacking | Aromatic catechol ring | Aromatic amino acids (Phe, Tyr, Trp) |

| Cation-π Interactions | Aromatic catechol ring | Cationic amino acids (Lys, Arg) |

| Electrostatic Interactions | Protonated aminopropyl group | Anionic amino acids (Asp, Glu) |

| Hydrophobic Interactions | Benzene ring | Nonpolar amino acid side chains |

Redox Chemistry in Biological Mimicry (e.g., reactive oxygen species generation, redox cycling)

The catechol moiety of 4-(3-aminopropyl)benzene-1,2-diol is redox-active and can undergo reversible oxidation-reduction reactions. This redox chemistry is central to its role in biological mimicry. The catechol can be oxidized to a semiquinone radical and further to the ortho-quinone. This process can be coupled with the reduction of other molecules, such as molecular oxygen.

The redox cycling of catechols can lead to the generation of reactive oxygen species (ROS), including superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). This occurs when the semiquinone radical transfers an electron to molecular oxygen. While ROS generation can be associated with cytotoxicity, in the context of biomimicry, it can be harnessed for specific applications such as antimicrobial coatings or for promoting cross-linking in materials.

Mimicking Mussel Adhesive Proteins: Structural and Mechanistic Insights

Marine mussels exhibit remarkable underwater adhesion through the secretion of mussel adhesive proteins (MAPs). nih.gov A key component of these proteins is the post-translationally modified amino acid 3,4-dihydroxyphenylalanine (DOPA), which contains a catechol group. nih.gov The compound 4-(3-aminopropyl)benzene-1,2-diol serves as a small molecule mimic of the DOPA residue and has been instrumental in elucidating the mechanisms of mussel adhesion. nih.gov

Structural insights from studies on MAPs and their mimics reveal that the adhesive properties arise from a combination of interactions:

Surface Binding: The catechol groups are crucial for strong binding to a wide variety of surfaces, including inorganic oxides and metals, through coordination bonds and hydrogen bonding. nih.gov

Cohesive Cross-linking: The oxidation of catechols to quinones enables covalent cross-linking between protein chains, which is essential for the cohesive strength of the adhesive plaque. This cross-linking can occur through catechol-catechol coupling or by reacting with nucleophilic amino acid residues as described in section 7.1.1.

Interfacial Water Displacement: The ability of catechols to form strong surface bonds helps to displace water molecules from the substrate, a critical step for achieving robust adhesion in an aqueous environment. nih.gov

Molecular dynamics simulations have highlighted the importance of pairing between DOPA (or its mimics) and positively charged residues, which facilitates firm surface binding. nih.gov

Design Principles for Bio-Inspired Materials Based on Catecholamine Chemistry

The unique adhesive and cross-linking properties of catecholamines like 4-(3-aminopropyl)benzene-1,2-diol have inspired the design of a wide range of advanced materials. royalsocietypublishing.orgfrontiersin.org The fundamental design principle involves incorporating the catechol moiety into synthetic polymers, nanoparticles, and hydrogels to impart adhesive and other functional properties. frontiersin.orgnih.gov

Key design principles include:

Surface Functionalization: Coating surfaces with catechol-containing polymers can transform an inert surface into one that is highly adhesive and can be further functionalized. This is a common strategy for improving the biocompatibility of medical implants.

Hydrogel Formation: Catechol groups can be used as cross-linkers to form hydrogels. nih.gov The cross-linking can be triggered by a change in pH or the addition of an oxidant. These hydrogels can be designed to be injectable and self-healing, making them attractive for tissue engineering and drug delivery applications.

Control of Cross-linking: The degree and rate of covalent cross-linking can be controlled by modulating the oxidative state of the catechols. This allows for the tuning of the material's mechanical properties, from a liquid-like state to a solid, cross-linked network.

Multifunctionality: By combining the catechol group with other functional moieties, materials with multiple properties can be created. For example, incorporating catechols into a temperature-responsive polymer can lead to a material that is both adhesive and stimuli-responsive.

The systematic application of these principles, moving from understanding the natural mechanism to creating nature-inspired designs, allows for the development of innovative solutions for biomedical and technological challenges. royalsocietypublishing.org

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The pursuit of more efficient and environmentally friendly methods for producing 4-(3-aminopropyl)benzene-1,2-diol and its derivatives is a primary focus of ongoing research. Current methods, while effective, often present challenges related to yield, purity, and environmental impact.

A promising approach involves the use of green chemistry principles. For instance, researchers are exploring the Mannich reaction of catechol with formaldehyde (B43269) and secondary amines, which can proceed smoothly in water without a catalyst. rsc.org This method simplifies the synthesis and purification processes, relying on pH-controlled solvent extraction and recrystallization to isolate the desired products. rsc.org Another avenue of investigation is the use of electrochemical synthesis. This technique offers a green alternative by using electricity to drive chemical reactions, minimizing the need for hazardous reagents and producing high-purity products with excellent yields. rsc.org

Furthermore, the development of synthetic routes that allow for precise control over the final product's structure is crucial. This includes methods for creating well-defined polymers with specific functionalities. For example, single electron transfer living radical polymerization (SET-LRP) has been successfully used to synthesize polymers with terminal catechol groups, demonstrating high control over molecular weight and structure. rsc.org Protecting group chemistry is also being refined to prevent undesirable side reactions, such as the use of acetonide to protect the catechol group during polymerization, which can later be removed to yield the free catechol. mdpi.com

Deeper Mechanistic Understanding of Complex Polymerization and Crosslinking Processes

A thorough understanding of the polymerization and crosslinking mechanisms of 4-(3-aminopropyl)benzene-1,2-diol is essential for designing materials with tailored properties. The catechol moiety is known for its ability to undergo oxidative crosslinking, a process that is fundamental to its adhesive properties. rsc.orgnih.gov This oxidation can be influenced by factors such as pH, leading to the formation of quinone species that can react with other functional groups. nih.gov

Researchers are investigating the intricate interplay of various interactions that contribute to the material's final structure and function. These include covalent bond formation and a range of reversible interactions like hydrogen bonding, π–π electron interactions, and coordination with metal ions. nih.gov The goal is to elucidate how these mechanisms can be precisely controlled to create materials with desired characteristics, such as enhanced stiffness, controlled swelling behavior, and robust adhesion in wet environments. mdpi.com

The study of polymers derived from 4-(3-aminopropyl)benzene-1,2-diol and its analogs reveals the importance of the chemical environment on the crosslinking process. For instance, the presence of metal ions can lead to the formation of complexes that influence the material's properties. nih.gov Understanding these complex processes at a molecular level will enable the rational design of advanced materials for a variety of applications.

Advanced Computational Modeling for Predictive Material Design

Computational modeling and artificial intelligence (AI) are emerging as powerful tools for accelerating the design and discovery of new materials based on 4-(3-aminopropyl)benzene-1,2-diol. nih.govmit.edu These methods allow scientists to predict the properties of materials before they are synthesized, saving time and resources. youtube.com

These predictive models are being integrated with high-throughput experimental techniques to create a feedback loop that rapidly refines material design. mit.edu This synergy between computation and experimentation is expected to lead to the development of innovative materials for a wide range of applications, from biomedical devices to advanced coatings. nih.govmit.edu

Exploration of New Synergistic Interactions with Other Functional Groups

The unique properties of 4-(3-aminopropyl)benzene-1,2-diol can be further enhanced by combining it with other functional groups. Researchers are actively exploring these synergistic interactions to create multifunctional materials with novel capabilities. researchgate.net

One area of focus is the combination of the catechol's adhesive properties with the antimicrobial properties of other molecules. nih.gov For instance, catechol-containing polymers have been copolymerized with cationic monomers to create materials that are both adhesive and resistant to bacterial growth. nih.gov The catechol group acts as an anchor, adhering the polymer to a surface, while the cationic groups disrupt bacterial cell membranes. nih.gov